![molecular formula C21H21FN6O B12354826 (3E)-5-Fluoro-4-imino-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]-4,4a-dihydroquinolin-2(3H)-one](/img/structure/B12354826.png)
(3E)-5-Fluoro-4-imino-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]-4,4a-dihydroquinolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dovitinib is an orally active small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. It is primarily investigated for its potential use in treating various cancers, including acute myeloid leukemia and multiple myeloma .
準備方法
Synthetic Routes and Reaction Conditions
Dovitinib is synthesized through a multi-step process involving several key intermediates. The synthesis typically starts with the preparation of a substituted aniline, which undergoes a series of reactions including nitration, reduction, and cyclization to form the core structure of dovitinib.
Industrial Production Methods
Industrial production of dovitinib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical use .
化学反応の分析
Types of Reactions
Dovitinib undergoes various chemical reactions, including:
Oxidation: Dovitinib can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on dovitinib.
Substitution: Substitution reactions can introduce new functional groups, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions are typically modified versions of dovitinib with altered functional groups, which can have different biological activities and pharmacokinetic properties .
科学的研究の応用
Dovitinib has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound to study the inhibition of RTKs.
Biology: Investigated for its effects on cell signaling pathways and tumor growth.
Industry: Used in the development of new therapeutic agents targeting RTKs.
作用機序
Dovitinib exerts its effects by inhibiting multiple RTKs, including fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR). By binding to these receptors, dovitinib prevents their phosphorylation, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and angiogenesis .
類似化合物との比較
Similar Compounds
Sunitinib: Another multi-kinase inhibitor targeting similar RTKs.
Sorafenib: Inhibits VEGFR and PDGFR, used in the treatment of liver and kidney cancers.
Pazopanib: Targets VEGFR, FGFR, and PDGFR, used in the treatment of renal cell carcinoma.
Uniqueness of Dovitinib
Dovitinib is unique in its ability to inhibit a broader range of RTKs compared to other similar compounds. This broad-spectrum inhibition makes it a promising candidate for treating various cancers that involve multiple signaling pathways .
特性
分子式 |
C21H21FN6O |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one |
InChI |
InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11,17H,7-10,23H2,1H3,(H,24,25) |
InChIキー |
VRLGJSYPIOVRLQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



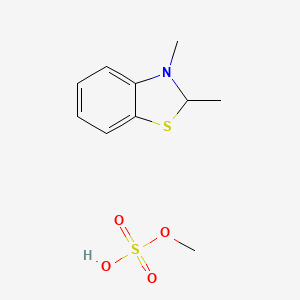

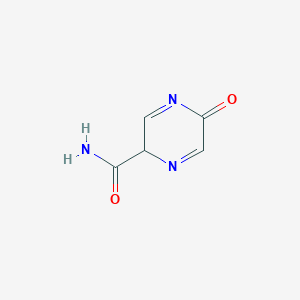
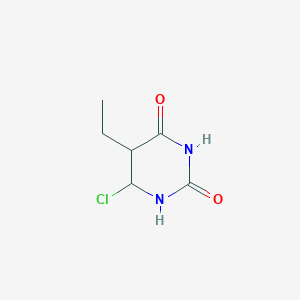

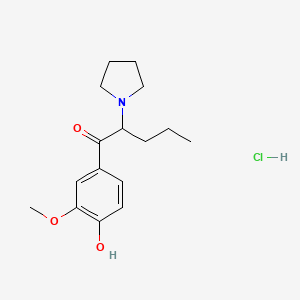
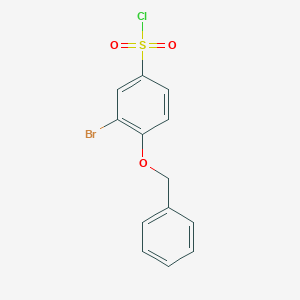
![N-[5-[3-(benzenesulfonamido)phenyl]pyrazolidin-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354801.png)
![5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3H-pyridine-3-carbonitrile](/img/structure/B12354802.png)

![rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans](/img/structure/B12354810.png)
![5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one](/img/structure/B12354815.png)

